6-Methoxy-N-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)furo[2,3-B]quinoline-2-carboxamide
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Overview
Description
6-Methoxy-N-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)furo[2,3-B]quinoline-2-carboxamide is a complex organic compound that belongs to the class of furoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a furoquinoline core, a piperidine ring, and a methoxy group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)furo[2,3-B]quinoline-2-carboxamide typically involves multiple steps, including the formation of the furoquinoline core, the introduction of the piperidine ring, and the attachment of the methoxy group. Common synthetic routes may include:
Formation of the Furoquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions, where a piperidine derivative is introduced to the furoquinoline core.
Attachment of the Methoxy Group: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)furo[2,3-B]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation catalysts, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Methoxy-N-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)furo[2,3-B]quinoline-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)furo[2,3-B]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Furoquinoline Derivatives: Compounds with similar furoquinoline cores but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.
Methoxy-Substituted Quinoline Derivatives: Compounds with methoxy groups attached to quinoline cores.
Uniqueness
6-Methoxy-N-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)furo[2,3-B]quinoline-2-carboxamide is unique due to its specific combination of structural features, including the furoquinoline core, piperidine ring, and methoxy group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C27H29N3O3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
6-methoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]furo[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C27H29N3O3/c1-18-3-5-20(6-4-18)17-30-11-9-19(10-12-30)16-28-26(31)25-15-22-13-21-14-23(32-2)7-8-24(21)29-27(22)33-25/h3-8,13-15,19H,9-12,16-17H2,1-2H3,(H,28,31) |
InChI Key |
AZZZYCNOQQMFDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CNC(=O)C3=CC4=C(O3)N=C5C=CC(=CC5=C4)OC |
Origin of Product |
United States |
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